molecular formula C13H15NOS B2906977 4-cyclopropylidene-1-(thiophene-2-carbonyl)piperidine CAS No. 2034551-65-8

4-cyclopropylidene-1-(thiophene-2-carbonyl)piperidine

Cat. No.: B2906977
CAS No.: 2034551-65-8
M. Wt: 233.33
InChI Key: VQOLLJPVLXSHAN-UHFFFAOYSA-N
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Description

4-cyclopropylidene-1-(thiophene-2-carbonyl)piperidine is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. The compound features a piperidine ring with a cyclopropylidene substituent and a thiophene ring attached to a methanone group. This combination of functional groups imparts distinct chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropylidene-1-(thiophene-2-carbonyl)piperidine typically involves multi-step organic reactions. One common approach is the condensation of a piperidine derivative with a thiophene-containing aldehyde or ketone under acidic or basic conditions. The reaction may require the use of catalysts such as Lewis acids or transition metal complexes to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. Purification techniques like crystallization, distillation, and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropylidene-1-(thiophene-2-carbonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, especially at the thiophene ring.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium complexes are used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene or piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-cyclopropylidene-1-(thiophene-2-carbonyl)piperidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its structural features make it a candidate for probing the activity of various biological targets.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

Industrially, the compound is explored for its use in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its chemical stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 4-cyclopropylidene-1-(thiophene-2-carbonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific combination of functional groups, which imparts unique reactivity and potential applications. Its cyclopropylidene substituent and methanone linkage differentiate it from other thiophene and piperidine derivatives, offering distinct advantages in certain chemical and biological contexts.

Properties

IUPAC Name

(4-cyclopropylidenepiperidin-1-yl)-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NOS/c15-13(12-2-1-9-16-12)14-7-5-11(6-8-14)10-3-4-10/h1-2,9H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOLLJPVLXSHAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1=C2CCN(CC2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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